

Structural Elucidation of (8-Methylquinolin-3-yl)methanamine: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: (8-Methylquinolin-3-yl)methanamine

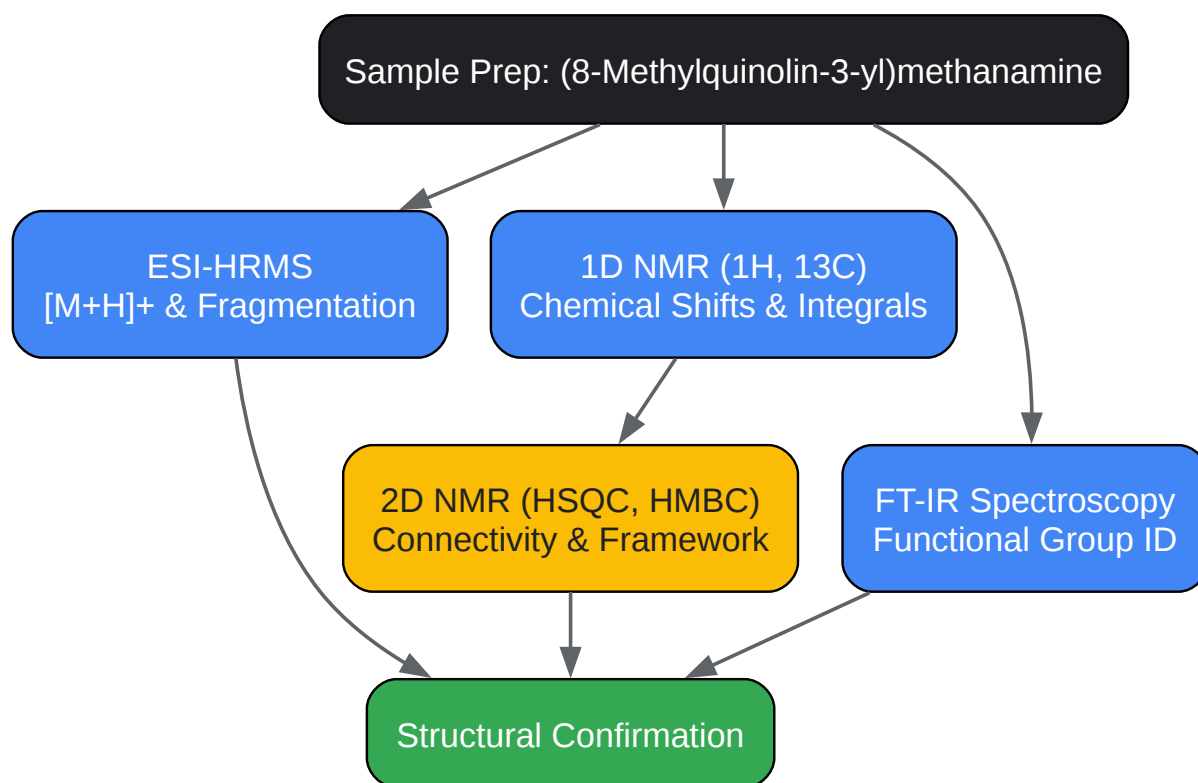
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Introduction & Strategic Context

As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural elucidation for novel heterocyclic building blocks. **(8-Methylquinolin-3-yl)methanamine** (Chemical Formula: C₁₁H₁₂N₂) is a highly privileged scaffold in contemporary medicinal chemistry. Its unique electronic properties make it a critical precursor in the rational design of m⁶A-RNA demethylase FTO inhibitors (such as FTO-31 N)[1],[2], as well as potent PI3K δ inhibitors targeting leukemias and solid tumors[3].

The structural confirmation of quinoline derivatives relies on a multi-modal spectroscopic approach[4]. Because the quinoline core features both a heteroaromatic and a carbocyclic ring, substituents at the C3 (methanamine) and C8 (methyl) positions create isolated spin systems. This guide outlines a self-validating, step-by-step analytical workflow to definitively elucidate this structure using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.



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Fig 1: Multi-modal analytical workflow for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of the compound^[5]. For **(8-Methylquinolin-3-yl)methanamine**, Electrospray Ionization (ESI) in positive mode is the technique of choice.

Causality of the Technique

The molecule contains two highly basic nitrogen atoms: the aromatic quinoline nitrogen and the primary aliphatic amine. These sites readily accept protons (H⁺) in the acidic mobile phase, making ESI⁺ highly efficient and ensuring a dominant [M+H]⁺ pseudo-molecular ion^[5].

Step-by-Step ESI-HRMS Protocol

- **Sample Preparation:** Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the ionized state for maximum signal-to-noise ratio.
- **Instrument Tuning:** Infuse the sample at 10 $\mu\text{L}/\text{min}$ into a Q-TOF mass spectrometer.
- **Data Acquisition:** Acquire full-scan MS data from m/z 100 to 500.
- **Tandem MS (MS/MS):** Isolate the $[\text{M}+\text{H}]^+$ precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to generate characteristic fragmentation patterns[5].
- **Self-Validation Check:** The protocol validates itself through the isotopic pattern. The mass error must be < 5 ppm, and the theoretical isotopic distribution (M, M+1, M+2) must perfectly match the experimental spectrum to rule out isobaric interferences.

Quantitative MS Data Summary

Ion Type	Formula	Theoretical m/z	Expected Relative Abundance	Diagnostic Significance
Precursor $[\text{M}+\text{H}]^+$	$[\text{C}_{11}\text{H}_{13}\text{N}_2]^+$	173.1073	100% (Base Peak)	Confirms exact molecular weight.
Fragment 1	$[\text{C}_{11}\text{H}_{10}\text{N}]^+$	156.0808	40 - 60%	Loss of NH_3 (17 Da); confirms primary amine.
Fragment 2	$[\text{C}_{10}\text{H}_8\text{N}]^+$	142.0651	15 - 30%	Cleavage of the $\text{CH}_2\text{-NH}_2$ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule[4].

Solvent Selection & Causality

A meticulously prepared sample is paramount for acquiring high-quality NMR spectra[5]. I recommend using Deuterated Dimethyl Sulfoxide (DMSO-d₆) rather than CDCl₃. The primary amine group can cause severe line broadening in CDCl₃ due to rapid proton exchange. DMSO-d₆ strongly solvates the amine via hydrogen bonding, reducing the exchange rate and often allowing the NH₂ protons to be observed as a distinct broad singlet. Furthermore, heating the DMSO-d₆ solution to 333 K can improve signal resolution by reducing sample viscosity and overcoming rotational barriers, a crucial step for puzzling structures[6].

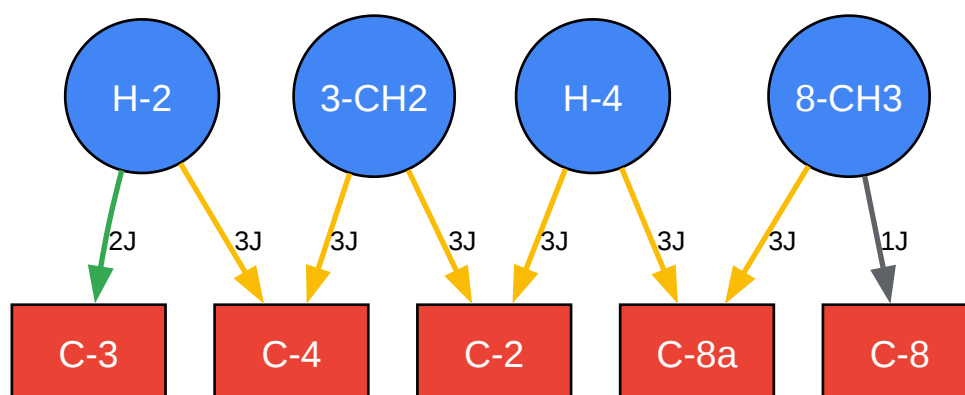
Step-by-Step NMR Protocol

- **Sample Prep:** Accurately weigh 15-20 mg of the compound into a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆[5].
- **Filtration:** Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. **Causality:** Solid particulates distort magnetic field homogeneity, leading to broad, poorly resolved spectra[5].
- **Shimming (Self-Validation):** Run a quick 1D 1H scan. If the residual solvent peak (DMSO at 2.50 ppm) has a Full Width at Half Maximum (FWHM) > 1 Hz, re-shim the magnet. Perfect shimming is required to observe the fine meta-couplings ($J \approx 2.0$ Hz) between H-2 and H-4 on the quinoline ring.
- **Acquisition:** Acquire 1D 1H (16 scans), 1D 13C (1024 scans), HSQC, and HMBC spectra at 400 MHz or higher[4].

Spectral Interpretation & 2D Connectivity

In the quinoline core, the proton at the C2 position is typically the most deshielded due to the strong electron-withdrawing anisotropic effect of the adjacent nitrogen atom[4]. For this molecule, H-2 will appear as a doublet (coupled to H-4) around 8.85 ppm.

Because the methyl group at C8 and the methanamine group at C3 are isolated from the rest of the spin system, 1D NMR alone is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge these gaps by showing 2-bond (2J) and 3-bond (3J) carbon-proton interactions[6].



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Fig 2: Key HMBC (2J and 3J) correlations defining the substitution pattern.

Quantitative NMR Data Summary

Note: Chemical shifts are predictive values based on empirical quinoline framework data.

Position	$^1\text{H } \delta$ (ppm)	Multiplicity (J in Hz)	$^{13}\text{C } \delta$ (ppm)	Key HMBC Correlations (H \rightarrow C)
2	8.85	d (2.0)	151.0	C-3, C-4, C-8a
4	8.15	d (2.0)	133.5	C-2, C-3, C-4a, C-8a
5	7.75	d (8.0)	126.0	C-4, C-7, C-8a
6	7.45	t (8.0)	126.5	C-4a, C-8
7	7.55	d (7.5)	129.5	C-5, C-8, C-8a
8	-	-	136.0	-
8-CH3	2.70	s	18.0	C-7, C-8, C-8a
3-CH2	3.90	s	43.5	C-2, C-3, C-4

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to orthogonally verify the functional groups present in the molecule[4]. While NMR provides the framework, IR confirms the vibrational states of the specific bonds.

Step-by-Step FT-IR Protocol (ATR Method)

- **Background Scan:** Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (32 scans, 4000–400 cm^{-1}) to subtract atmospheric CO_2 and water vapor.
- **Sample Application:** Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. **Causality:** Solid-state ATR avoids solvent interference and requires no KBr pellet pressing, preserving the native hydrogen-bonded state of the amine.
- **Data Acquisition:** Acquire the sample spectrum.
- **Self-Validation:** Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or excessive pressure causing crystal deformation.

Key Vibrational Modes

- **N–H Stretching:** Two distinct bands around 3350 cm^{-1} and 3280 cm^{-1} confirm the primary amine (asymmetric and symmetric stretches).
- **C=N and C=C Aromatic Stretching:** Sharp bands between 1620–1580 cm^{-1} are characteristic of the quinoline ring system.
- **Aliphatic C–H Stretching:** Weak bands around 2950–2850 cm^{-1} correspond to the C8–CH₃ and C3–CH₂ groups.

Conclusion

The structural elucidation of **(8-Methylquinolin-3-yl)methanamine** requires a synchronized approach. HRMS definitively proves the elemental composition and the presence of the labile amine group via CID fragmentation. 1D NMR establishes the electronic environment, highlighting the highly deshielded C2 proton, while 2D HMBC experiments provide the irrefutable logic linking the isolated methyl and methanamine substituents to the quinoline core.

By strictly adhering to these self-validating protocols, researchers can ensure absolute structural integrity before advancing this privileged scaffold into complex drug discovery pipelines.

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